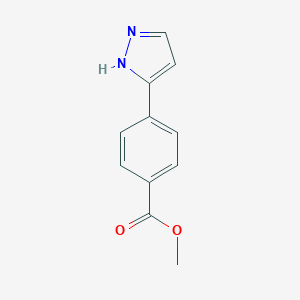

Methyl 4-(1H-pyrazol-5-yl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(1H-pyrazol-5-yl)benzoate is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol It is characterized by the presence of a pyrazole ring attached to a benzoate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1H-pyrazol-5-yl)benzoate typically involves the reaction of 4-(1H-pyrazol-5-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to facilitate esterification. The general reaction scheme is as follows:

4-(1H-pyrazol-5-yl)benzoic acid+methanolH2SO4Methyl 4-(1H-pyrazol-5-yl)benzoate+H2O

Industrial Production Methods: Industrial production methods for this compound may involve similar esterification reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-(1H-pyrazol-5-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The pyrazole ring can be oxidized using oxidizing agents such as potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Methyl 4-(1H-pyrazol-5-yl)benzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical reactions, enhancing its utility in synthetic organic chemistry.

Biology

This compound has been investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors. It has shown promise in:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways, potentially modulating responses to inflammation and pain.

- Receptor Modulation : Interaction with receptors related to pain and inflammation can lead to analgesic effects.

Medicine

This compound is explored for its therapeutic properties, including:

- Anti-inflammatory Activity : It has demonstrated significant inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process.

- Anticancer Potential : Emerging studies suggest that it may possess anticancer properties, showing cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer).

Industry

In industrial applications, this compound is utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Case Studies and Research Findings

Several studies have highlighted the biological activities and potential applications of this compound:

- Anti-inflammatory Studies : Research has shown that this compound significantly inhibits COX enzymes, indicating strong anti-inflammatory potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Activity : A study evaluated the cytotoxic effects against various cancer cell lines, demonstrating promising results that warrant further investigation .

- Antimicrobial Properties : The compound has been tested against various bacterial strains, showing effectiveness that suggests potential applications in treating infections .

Mecanismo De Acción

The mechanism of action of Methyl 4-(1H-pyrazol-5-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its biological effects.

Comparación Con Compuestos Similares

- Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate

- 4-(2H-Pyrazol-3-yl)-benzoic acid methyl ester

Comparison: Methyl 4-(1H-pyrazol-5-yl)benzoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption and distribution, which can affect its efficacy and safety profile .

Actividad Biológica

Methyl 4-(1H-pyrazol-5-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes various research findings on the biological activity of this compound, including its synthesis, anti-inflammatory properties, and other pharmacological effects.

Chemical Structure and Synthesis

This compound is a derivative of pyrazole, a five-membered ring compound known for its diverse biological activities. The synthesis of this compound typically involves the reaction of benzoic acid derivatives with pyrazole under specific conditions to yield the desired ester. The structural formula can be represented as follows:

Anti-inflammatory Activity

Research has demonstrated that compounds containing the pyrazole moiety exhibit significant anti-inflammatory properties. In a study evaluating various pyrazolone derivatives, it was found that modifications at specific positions on the pyrazole ring could enhance anti-inflammatory effects. For instance, compounds with acidic centers such as carboxylic acid groups displayed increased activity compared to their ester counterparts . this compound has been noted for its potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

| Compound | COX-1 Inhibition | COX-2 Inhibition | GIT Tolerance |

|---|---|---|---|

| This compound | Moderate | High | Better than phenylbutazone |

| Reference Drug (Phenylbutazone) | High | High | Poor |

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has shown potential analgesic properties. Studies indicate that this compound can alleviate pain through mechanisms similar to nonsteroidal anti-inflammatory drugs (NSAIDs), providing relief without significant gastrointestinal side effects .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. A comparative study showed that several pyrazolone derivatives exhibited varying levels of antioxidant activity. This compound was among those compounds that demonstrated moderate antioxidant capabilities, which may contribute to its overall therapeutic profile .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Synthesis and Evaluation : A comprehensive study synthesized various pyrazolone derivatives, including this compound, and evaluated their biological activities. The results indicated that structural modifications significantly influenced their pharmacological profiles .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazolone derivatives revealed that substituents at the 3 and 5 positions of the pyrazole ring could modulate activity against specific targets such as COX enzymes and other inflammatory mediators .

- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing inflammation and pain. Results showed a notable reduction in paw edema in rats treated with this compound compared to control groups .

Propiedades

IUPAC Name |

methyl 4-(1H-pyrazol-5-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-8(3-5-9)10-6-7-12-13-10/h2-7H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPPGYBZCWHENL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.